

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Delsoline

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This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of **Delsoline**, a complex diterpenoid alkaloid. The document details its physicochemical properties, structural elucidation, and the experimental methodologies employed for its characterization.

Introduction to Delsoline

Delsoline is a naturally occurring C19-diterpenoid alkaloid isolated from plants of the Delphinium and Consolida genera, which belong to the Ranunculaceae family.[1] First isolated in 1924 by Markwood from Delphinium consolida, its complex structure was not definitively established until 1963 and was later confirmed by X-ray crystallography.[1][2] **Delsoline** is structurally characterized by a complex, polycyclic aconitane skeleton.[1] It is a methylated derivative of a related alkaloid, delcosine.[1] From a pharmacological perspective, **Delsoline** exhibits notable biological activity, including curare-like neuromuscular blocking and ganglion-inhibitory effects, acting as a nicotinic receptor antagonist.[2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of **Delsoline** are summarized in the table below, providing a quantitative overview for researchers.



Property	Value	Reference(s)
Chemical Formula	C25H41NO7	[2][4]
Molecular Weight	467.60 g/mol	[2][5]
IUPAC Name	$(1\alpha,6\beta,14\alpha,16\beta)$ -20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol	[1]
CAS Number	509-18-2	[1][4]
Appearance	Prisms (crystallized from methanol)	[2][5]
Melting Point	213-216.5 °C	[2][5]
Optical Rotation	$[\alpha]D^{22}$ +53.4° (c = 2.04 in chloroform)	[5]
Solubility	Slightly soluble in water; soluble in alcohol or chloroform.[2][5]	[2][5]
Mass Spectrometry (LC-MS)	Precursor Adduct: [M+H]+, m/z = 468.1	[4]

Chemical Structure and Stereochemistry

Delsoline possesses a highly complex and rigid hexacyclic framework, characteristic of aconitine-type diterpenoid alkaloids. The structure features a dense array of functional groups, including multiple hydroxyl, methoxy, and a tertiary amine group, along with numerous contiguous stereocenters.

The IUPAC name, $(1\alpha,6\beta,14\alpha,16\beta)$ -20-Ethyl-6,16-dimethoxy-4-(methoxymethyl)aconitane-1,7,8,14-tetrol, defines the specific spatial orientation of substituents on the core aconitane skeleton. The absolute configuration of its multiple chiral centers has been established through extensive chemical and spectroscopic studies, culminating in X-ray crystallographic analysis.[1]



Below is a 2D representation of the **Delsoline** chemical structure, generated using the DOT language.

Caption: 2D chemical structure representation of **Delsoline**.

Experimental Protocols for Structural Elucidation

The determination of **Delsoline**'s intricate structure relied on a combination of classical chemical degradation and modern spectroscopic techniques. The gold standard for unambiguous structural assignment is X-ray crystallography.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To determine the carbon-hydrogen framework and establish connectivity within the molecule.
- Methodology:
 - Sample Preparation: A pure sample of **Delsoline** is dissolved in a deuterated solvent (e.g., CDCl₃).
 - 1D NMR (¹H and ¹³C): One-dimensional proton and carbon-13 NMR spectra are acquired.
 The ¹H NMR spectrum provides information on the chemical environment of protons, revealing signals for the N-ethyl group, several methoxy groups, and complex multiplets for the polycyclic core protons.[2] The ¹³C NMR spectrum indicates the number of unique carbon atoms.
 - 2D NMR Experiments: A suite of two-dimensional experiments is conducted to establish correlations:
 - COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting molecular



fragments.

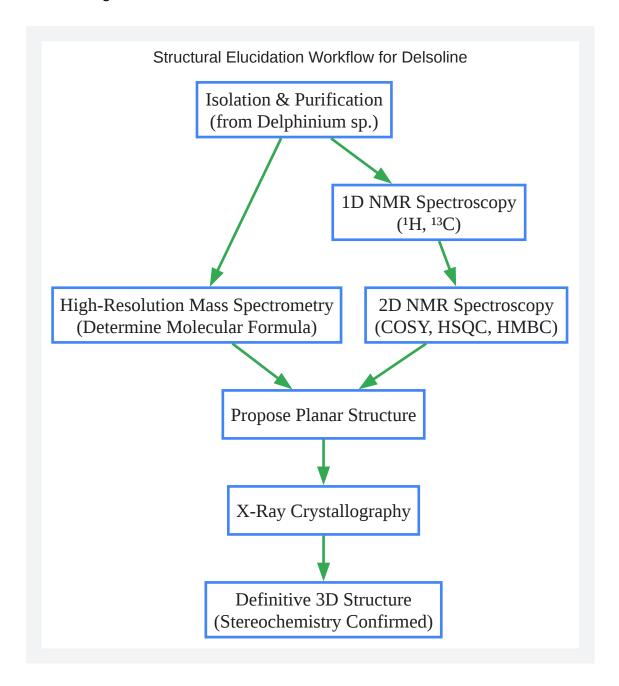
 Data Analysis: The combined data from these experiments allows for the complete and unambiguous assignment of all proton and carbon resonances, leading to the elucidation of the planar structure.[2]

Mass Spectrometry (MS):

- Objective: To determine the molecular weight and elemental composition.
- Methodology:
 - High-Resolution Mass Spectrometry (HRMS): **Delsoline** is analyzed using a technique like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
 - Data Acquisition: The instrument measures the mass-to-charge ratio (m/z) with high precision.
 - Formula Determination: The exact mass obtained is used to calculate the elemental formula (C₂₅H₄₁NO₇), confirming the molecular composition.[2]
- Objective: To provide a definitive, three-dimensional model of the molecule, confirming connectivity, relative stereochemistry, and absolute configuration.[2]
- Methodology:
 - Crystallization: A high-quality single crystal of **Delsoline** is grown, typically by slow evaporation from a suitable solvent like methanol.[2] This can be a challenging step for complex natural products.
 - X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffraction pattern of spots is collected as the crystal is rotated.
 - Structure Solution and Refinement: The collected data is processed to generate an
 electron density map. A molecular model is built into this map, and the structure is refined
 to yield precise atomic coordinates, bond lengths, and bond angles, thus confirming the
 absolute stereochemistry.[2]



The general workflow for the structural elucidation of a novel natural product like **Delsoline** is depicted in the diagram below.



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